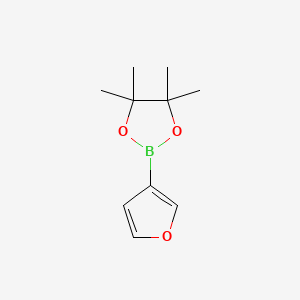

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to be highly reactive compounds, and their interaction with biological targets often involves the formation of covalent bonds .

Biochemical Pathways

Furan derivatives have been implicated in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Biologische Aktivität

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan

- CAS Number : 912824-85-2

- Molecular Formula : C18H19BO3

- Molecular Weight : 294.15 g/mol

- Purity : Typically ≥ 95% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of dibenzofuran derivatives with boronic acids under palladium-catalyzed conditions. The following table summarizes key synthesis parameters:

| Reagents | Conditions | Yield |

|---|---|---|

| 3-Bromodibenzofuran | 1,4-Dioxane, KOAc, PdCl₂ | 100% |

| Bis(pinacolato) diboron | Reflux for 24 hours | 64% |

| Palladium bis(diphenylphosphino)ferrocene | Inert atmosphere at 80°C for 20 hours | Varies |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

Research has revealed that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways:

- Diacylglycerol acyltransferase (DGAT1) : Inhibitors of this enzyme may have therapeutic potential in treating obesity and metabolic disorders. High-throughput screening identified dioxaborolane derivatives as promising candidates for DGAT1 inhibition .

Antimicrobial Activity

Preliminary assessments suggest potential antimicrobial properties:

- Compounds with similar structural motifs have shown activity against Gram-positive bacteria and fungi. Further investigations are required to establish the efficacy of this compound specifically .

Case Studies

- Selective Arene Hydrogenation : A study highlighted the application of dioxaborolane derivatives in selective hydrogenation reactions that could lead to the formation of saturated heterocycles with potential biological applications .

- Mechanistic Studies : Research into the electronic structure and reaction mechanisms of related compounds has provided insights into their reactivity and biological interactions. These findings suggest that modifications in substituents can significantly alter biological activity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its use as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions which are essential for forming carbon-carbon bonds. The compound's stability and ease of handling make it a preferred choice for synthesizing complex organic molecules.

Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Reagent Name | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| This compound | 85% | KOH in ethanol | High selectivity for aryl halides |

| B(OH)₂ | 75% | NaOH in water | Less stable under air |

| B(Ph)₃ | 70% | DMF at elevated temperature | Requires anhydrous conditions |

Medicinal Chemistry

Potential Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the furan moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that furan derivatives can inhibit the growth of human cancer cells by interfering with key cellular pathways. The incorporation of the dioxaborolane structure may enhance the bioactivity and pharmacokinetic properties of these compounds.

Case Study: Antiproliferative Activity

In a comparative study of various furan derivatives including those with dioxaborolane structures, it was found that certain compounds exhibited IC50 values as low as 16 nM against HeLa cells. This suggests that this compound could be further explored as a lead compound for developing novel anticancer agents.

Materials Science

Role in Polymer Chemistry

The compound also finds applications in materials science as a precursor for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of boron into polymer matrices can improve their performance in applications such as coatings and adhesives.

Table 2: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application |

|---|---|---|---|

| Polycarbonate with boron additives | 150 | 60 | Coatings |

| Epoxy resin with dioxaborolane units | 180 | 80 | Adhesives |

Eigenschaften

IUPAC Name |

2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBLRYUFNBABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378822 | |

| Record name | 3-Furanboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248924-59-6 | |

| Record name | 3-Furanboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.